

A Technical Guide to the Spectroscopic Analysis of Thionyl Fluoride (SOF₂)

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Compound of Interest

Compound Name: Thionyl fluoride

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This guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for **thionyl fluoride** (SOF₂). It includes tabulated spectral data, detailed experimental protocols, and visualizations to aid in the understanding and application of this information.

Infrared (IR) Spectroscopy

Infrared spectroscopy of **thionyl fluoride** reveals characteristic vibrational modes of the molecule. The molecule has a distorted pyramidal structure with C_s symmetry.^[1] The fundamental vibrational modes are all active in both IR and Raman spectroscopy.

IR Spectral Data

The principal infrared absorption bands for gas-phase **thionyl fluoride** are summarized in the table below. Assignments are based on experimental observations and theoretical calculations.

Wavenumber (cm ⁻¹)	Vibrational Assignment	Reference
1333	ν_1 (a'), S=O stretch	[2][3]
808	ν_2 (a'), Symmetric S-F stretch	[2][4]
748	ν_3 (a'), Asymmetric S-F stretch	[2]
530	ν_4 (a'), SF ₂ bend (scissoring)	[2]
410	ν_5 (a''), S-F wag	[2]
390	ν_6 (a''), S-F twist	[2]

Note: Theoretical calculations based on density functional theory have also been used to predict the infrared spectrum, showing absorption peaks at 485.106 cm⁻¹, 678.479 cm⁻¹, 748.357 cm⁻¹, and 1295.070 cm⁻¹.[\[5\]](#)

Experimental Protocol: Gas-Phase FTIR Spectroscopy

The acquisition of high-resolution infrared spectra for **thionyl fluoride** typically involves Fourier-transform infrared (FTIR) spectroscopy.

- **Sample Preparation:** Gaseous **thionyl fluoride** is introduced into a specialized gas cell. The cell is designed with windows transparent to infrared radiation, such as potassium bromide (KBr) or sodium chloride (NaCl) plates.[\[6\]](#)[\[7\]](#)
- **Instrumentation:** A high-resolution Fourier-transform spectrometer is used. The instrument directs a beam of infrared radiation through the gas cell.[\[4\]](#)
- **Data Acquisition:** The sample is maintained at a controlled temperature, for instance, 294 K. [\[4\]](#) The spectrometer records an interferogram, which is the signal of light intensity versus the optical path difference.
- **Data Processing:** A Fourier transform is applied to the interferogram to convert it into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[\[8\]](#)
- **Analysis:** The resulting spectrum is analyzed to identify the positions and intensities of the absorption bands, which correspond to the molecule's vibrational frequencies. Rotational fine

structure may also be resolved and analyzed to yield precise spectroscopic parameters.[4]

Visualization: Vibrational Modes of Thionyl Fluoride

The following diagram illustrates the fundamental vibrational modes of the SOF_2 molecule.

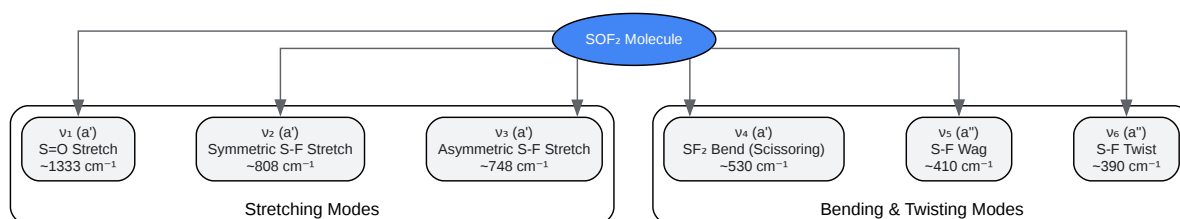


Figure 1: Fundamental Vibrational Modes of Thionyl Fluoride

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Caption: Figure 1: Fundamental Vibrational Modes of **Thionyl Fluoride**

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{19}F NMR is a powerful technique for characterizing fluorine-containing compounds like **thionyl fluoride** due to the 100% natural abundance and high receptivity of the ^{19}F nucleus.[9][10]

^{19}F NMR Spectral Data

The ^{19}F NMR spectrum of **thionyl fluoride** shows a single resonance, as the two fluorine atoms are chemically equivalent.

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Reference
^{19}F	+75.5	Singlet	SpectraBase[11]

Note: Chemical shifts for ^{19}F NMR can vary depending on the reference standard and solvent used. The wide chemical shift range of ^{19}F NMR (around 800 ppm) allows for excellent signal dispersion.[9]

Experimental Protocol: ^{19}F NMR Spectroscopy

The following outlines a general procedure for obtaining a ^{19}F NMR spectrum of **thionyl fluoride**.

- **Sample Preparation:** A solution of **thionyl fluoride** is prepared in a deuterated solvent (e.g., CDCl_3 , CD_3OH) within a standard NMR tube.^[12]^[13] The concentration should be optimized for signal-to-noise, typically in the range of 10-100 mM for ^{19}F NMR.^[13]
- **Instrumentation:** A high-field NMR spectrometer (e.g., 500 MHz) equipped with a cryoprobe capable of observing the ^{19}F nucleus is used.^[12]
- **Data Acquisition:**
 - The spectrometer is tuned to the ^{19}F frequency.
 - A standard one-pulse sequence is typically sufficient.^[14] To improve signal-to-noise, multiple scans are acquired and averaged.
 - Proton decoupling (^1H -decoupling) may be applied to remove any potential couplings to residual protons and simplify the spectrum.^[15]
- **Data Processing:** The acquired Free Induction Decay (FID) signal is processed with a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced.
- **Analysis:** The chemical shift of the resonance peak is determined relative to a standard reference compound (e.g., CFCl_3).

Visualization: Spectroscopic Analysis Workflow

This diagram illustrates the logical workflow from sample preparation to final data analysis for both IR and NMR spectroscopy.

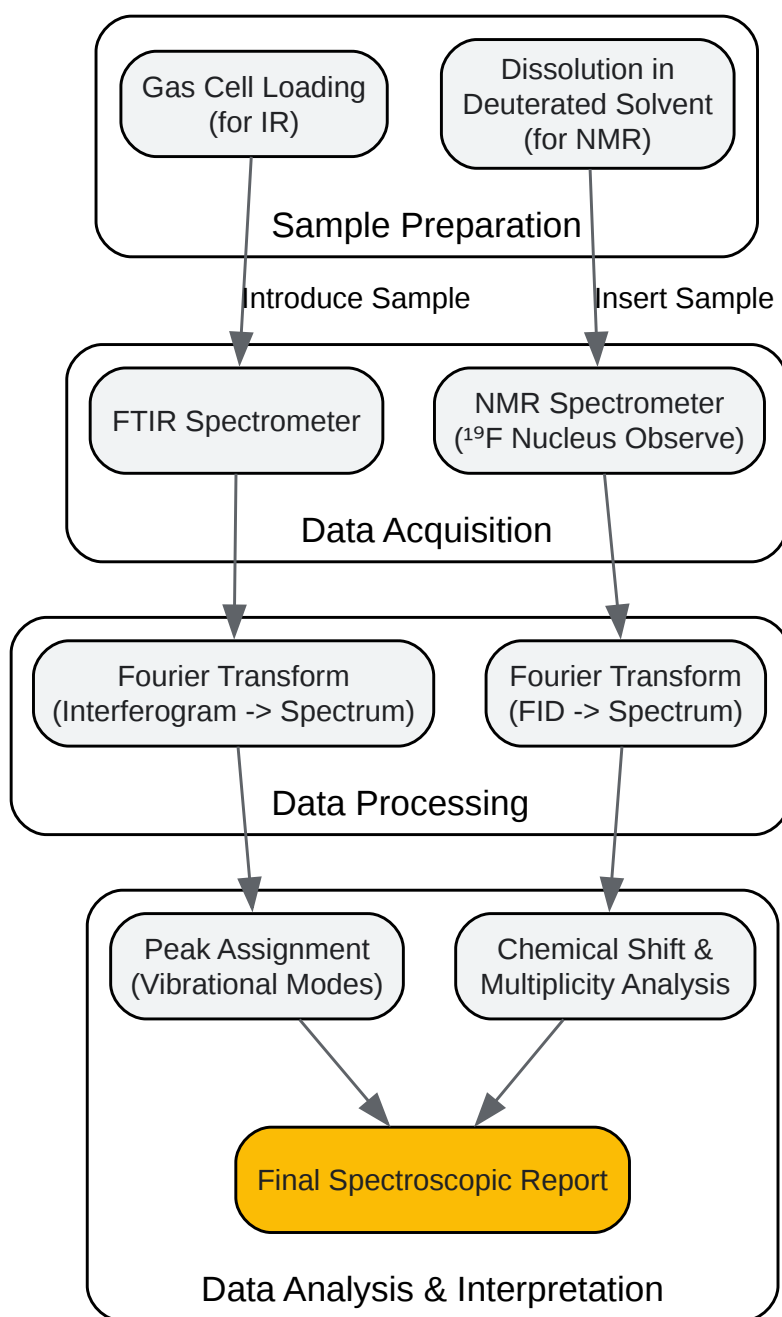


Figure 2: General Workflow for Spectroscopic Analysis of SOF_2

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Caption: Figure 2: General Workflow for Spectroscopic Analysis of SOF_2

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